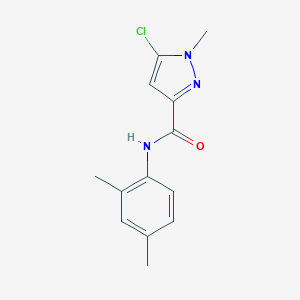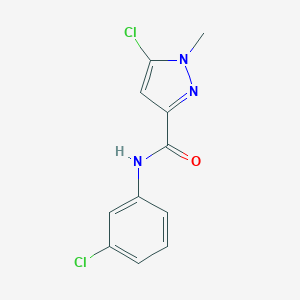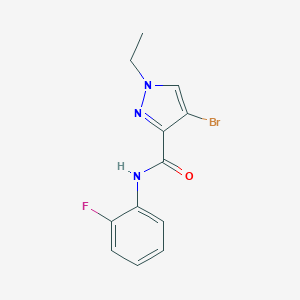![molecular formula C20H22ClNO3 B214071 {4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE](/img/structure/B214071.png)
{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE is an organic compound with the molecular formula C20H22ClNO3 and a molecular weight of 359.85 g/mol . This compound is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a benzyl ether linkage, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 2-chlorophenol with 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl ethers or amines.
Scientific Research Applications
{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 4-[(2,6-dimethyl-4-piperidinyl)carbonyl]benzyl ether
- 2-Chlorophenyl 4-[(2,6-dimethyl-4-pyrrolidinyl)carbonyl]benzyl ether
- 2-Chlorophenyl 4-[(2,6-dimethyl-4-thiomorpholinyl)carbonyl]benzyl ether
Uniqueness
{4-[(2-CHLOROPHENOXY)METHYL]PHENYL}(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that contain different heterocyclic groups, such as piperidinyl, pyrrolidinyl, or thiomorpholinyl groups .
Properties
Molecular Formula |
C20H22ClNO3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[4-[(2-chlorophenoxy)methyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H22ClNO3/c1-14-11-22(12-15(2)25-14)20(23)17-9-7-16(8-10-17)13-24-19-6-4-3-5-18(19)21/h3-10,14-15H,11-13H2,1-2H3 |
InChI Key |
ZJYKWJRSVPBQLL-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213988.png)
![(E)-4-{[4-(2,5-DIMETHYLPHENYL)-3-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B213989.png)
![{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE](/img/structure/B213995.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B214003.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B214008.png)



